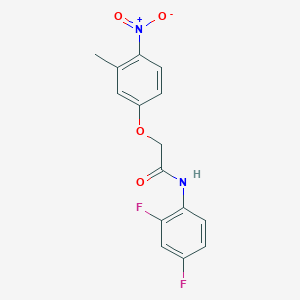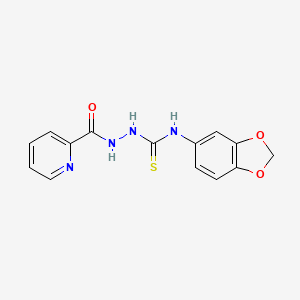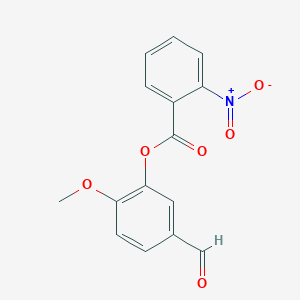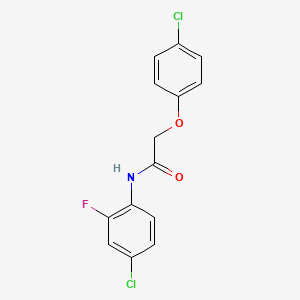![molecular formula C9H9ClN2O2S B5844698 S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5844698.png)
S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate is a chemical compound that has gained significant attention in the field of scientific research. It is a thiocarbamate derivative that has been synthesized and studied extensively due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are essential for tumor growth and microbial survival. The compound has been shown to inhibit topoisomerase II, a key enzyme involved in DNA replication and cell proliferation. It has also been shown to inhibit chitin synthase, an enzyme essential for fungal cell wall synthesis.
Biochemical and Physiological Effects:
S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit the growth of fungi by disrupting cell wall synthesis. In addition, S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is its potent activity against cancer cells, fungi, and bacteria. The compound has been shown to have high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo, which could provide insights into its potential as a therapeutic agent. Finally, the compound could be further tested in preclinical and clinical studies to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate involves the reaction of 4-chloroaniline with carbon disulfide and potassium hydroxide to form potassium 4-chlorophenyl dithiocarbamate. This intermediate is then treated with ethyl chloroformate to yield S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antifungal, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against various fungal and bacterial strains and has shown potent activity against these microorganisms.
Eigenschaften
IUPAC Name |
S-[2-(4-chloroanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c10-6-1-3-7(4-2-6)12-8(13)5-15-9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIDTKZUDKHDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-methylphenyl)acrylamide](/img/structure/B5844622.png)








![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5844681.png)
![4-chloro-N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5844693.png)
![{2-[(4-aminophenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B5844703.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5844704.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5844723.png)